molecular formula C12H18NO4- B1473704 (3R)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid CAS No. 291775-53-6

(3R)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

Cat. No.: B1473704
CAS No.: 291775-53-6
M. Wt: 240.28 g/mol
InChI Key: IFAMSTPTNRJBRG-HRDYMLBCSA-M
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Description

“(3R)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid” is a complex organic compound. It’s a derivative of bicyclo[2.2.1]heptane-2,3-dicarboxylic acid . The bicyclo[2.2.1]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions .


Synthesis Analysis

A novel synthesis of ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate via 1-benzylperhydropyrano[3,4-c]pyrrol-4-one and 1-benzyl-3-(2-bromoethyl)-4-ethoxycarbonylpyrrolidinium bromide is described . This method incorporates a chiral substituted benzyl group on the nitrogen atom, leading to the first reported process for the preparation of these esters in enantiomerically pure form .


Molecular Structure Analysis

The bicyclo[2.2.1]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions . It is featured by drug candidates such as LMV-6015 and AMG 221 . The bicyclo[2.2.1]heptane scaffold provides the basis for asymmetric synthesis and catalysis .


Chemical Reactions Analysis

An organocatalytic formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .

Future Directions

The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules . Therefore, it is highly desirable for relevant drug discovery .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3R)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid involves the protection of the amine group, followed by the formation of the bicyclic ring system and the subsequent deprotection of the amine group. The carboxylic acid group is introduced in the final step.", "Starting Materials": [ "2-aminocyclohexanone", "Boc2O", "NaBH4", "Acetic acid", "Sodium acetate", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Succinic anhydride", "Triethylamine" ], "Reaction": [ "Protection of the amine group with Boc2O in the presence of NaBH4", "Formation of the bicyclic ring system by cyclization of the protected amine with 2-aminocyclohexanone in the presence of acetic acid and sodium acetate", "Deprotection of the amine group by treatment with hydrochloric acid in methanol", "Introduction of the carboxylic acid group by reaction with succinic anhydride in the presence of triethylamine" ] }

CAS No.

291775-53-6

Molecular Formula

C12H18NO4-

Molecular Weight

240.28 g/mol

IUPAC Name

(1S,3R,4R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylate

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-8-5-4-7(6-8)9(13)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)/p-1/t7-,8+,9-/m1/s1

InChI Key

IFAMSTPTNRJBRG-HRDYMLBCSA-M

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2CC[C@H](C2)[C@@H]1C(=O)[O-]

SMILES

CC(C)(C)OC(=O)N1C2CCC(C2)C1C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C2)C1C(=O)[O-]

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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